Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-
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Overview
Description
Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- typically involves multiple steps, including the introduction of the hexyl and methylphenyl groups, followed by the thiolation and trisubstitution on the benzene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into simpler derivatives.
Substitution: Electrophilic aromatic substitution is common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-methyl-2-[(4-methylphenyl)methyl]-
- Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-
- Benzene, (1-methylethyl)-
Uniqueness
Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-, also known by its CAS number 648436-69-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H30S
- Molecular Weight : 358.55 g/mol
- Density : Approximately 1.0 g/cm³
- Boiling Point : Not specified in the literature
Cytotoxicity and Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that aromatic thioether derivatives can act as potent inhibitors of histone demethylase LSD1, which is implicated in cancer progression.
In a related study focusing on benzene homologues tethered with thiazole motifs, compounds demonstrated dual cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most potent analogs exhibited IC50 values ranging from 0.04 to 1.5 μM against these cell lines, indicating strong anticancer properties and selectivity towards cancerous cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 27 | MCF-7 | 1.52 |
Compound 23 | Colon Cancer | 2.01 |
Taxol | MCF-7 | 7.80 |
The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. For example, compound treatment led to significant increases in early and late apoptotic cells in MCF-7 cell cultures when analyzed through flow cytometry techniques . The presence of a pre-G1 peak indicated effective apoptosis induction.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study assessed the anticancer potential of benzene derivatives in vitro using various cancer cell lines. The results highlighted that certain derivatives exhibited potent cytotoxicity with promising selectivity against cancer cells compared to normal cells. The study concluded that structural modifications could enhance the efficacy of these compounds .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on understanding the structure-activity relationship of benzene-based thioether compounds. By modifying substituents on the benzene ring and evaluating their biological activity, researchers identified critical structural features that enhance anticancer activity. The findings suggested that increasing lipophilicity through alkyl substitutions improved cellular uptake and bioactivity .
Properties
CAS No. |
648436-70-8 |
---|---|
Molecular Formula |
C28H42S |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
2-(2-hexyl-4-methylphenyl)sulfanyl-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C28H42S/c1-9-10-11-12-13-23-16-22(8)14-15-27(23)29-28-25(20(4)5)17-24(19(2)3)18-26(28)21(6)7/h14-21H,9-13H2,1-8H3 |
InChI Key |
LNQZDNDVBXSBFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=CC(=C1)C)SC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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